molecular formula C14H21NO4 B5868742 N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide

Cat. No.: B5868742
M. Wt: 267.32 g/mol
InChI Key: HKLCDIZGLIZURE-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including methoxy, phenyl, and acetamide groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, N-methylacetamide, and 2,2-dimethoxyethanol.

    Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with 2,2-dimethoxyethanol in the presence of an acid catalyst to form an intermediate.

    Amidation: The intermediate is then reacted with N-methylacetamide under suitable conditions, such as heating and the presence of a dehydrating agent, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To enhance efficiency and control over reaction parameters.

    Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying its biological activity and potential therapeutic effects.

    Medicine: As a lead compound for drug development.

    Industry: In the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethoxyethyl)-2-(4-hydroxyphenyl)-N-methylacetamide
  • N-(2,2-dimethoxyethyl)-2-(4-chlorophenyl)-N-methylacetamide

Uniqueness

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-15(10-14(18-3)19-4)13(16)9-11-5-7-12(17-2)8-6-11/h5-8,14H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLCDIZGLIZURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)C(=O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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